molecular formula C13H19N3O2 B7880607 N'-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide

N'-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide

Cat. No.: B7880607
M. Wt: 249.31 g/mol
InChI Key: OFHSGIRZKLLPRM-UHFFFAOYSA-N
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Description

N'-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide is a carbohydrazide derivative characterized by a tert-butoxy group and a phenyl-substituted ethylidene moiety. Carbohydrazides are versatile scaffolds in medicinal and synthetic chemistry due to their ability to form stable interactions with biological targets and their adaptability for structural diversification via reactions with aldehydes, carboxylic acids, and other electrophiles .

Properties

IUPAC Name

tert-butyl N-[(1-amino-2-phenylethylidene)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-15-11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHSGIRZKLLPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159016-22-5
Record name 1,1-Dimethylethyl 2-(1-imino-2-phenylethyl)hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159016-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide typically involves the condensation of 1-amino-2-phenylethanone with tert-butyl carbazate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Phenyl Derivatives

The phenyl group’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features/Activity Reference ID
N'-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide Phenyl ~329* Not reported Structural focus for this article
N'-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide 4-Chlorophenyl ~363.8* Not reported Enhanced lipophilicity; potential antimicrobial activity inferred from chlorinated analogs
N'-(1-(4-(((2-hydroxybenzylidene)amino)phenyl)ethylidene)-... Hydroxybenzylidene Not reported 223–225 Antifungal activity (MIC ≤3.9 μg/mL against Candida spp.)

*Calculated based on molecular formulas from .

  • Hydroxy Substituents : Hydroxybenzylidene derivatives (e.g., H25 in ) exhibit strong hydrogen-bonding capacity, correlating with antifungal potency.

Heterocyclic and Aliphatic Variants

Heterocyclic or aliphatic substituents alter electronic properties and steric effects:

Compound Name Substituent Molecular Weight (g/mol) Key Features/Activity Reference ID
tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate Furan-2-ylmethyl 329.39 Irritant hazard class; potential for DNA intercalation due to aromatic furan
N'-tert-butyl(tert-butoxy)carbohydrazide tert-Butyl 188.27 Minimal steric hindrance; used as a protein degrader building block
Di-tert-butyl hydrazodicarboxylate Dual tert-butoxy 232.28 Stable reducing agent; applications in nuclear fuel reprocessing
  • Aliphatic Groups : tert-Butyl groups (e.g., ) improve solubility in organic solvents and metabolic stability but may reduce binding affinity due to steric effects.

Biological Activity

N'-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide is a synthetic organic compound notable for its unique chemical structure, which includes a phenylethylidene group, an amino group, and a tert-butoxycarbohydrazide moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C13_{13}H19_{19}N3_3O2_2, with a molar mass of 249.31 g/mol. The structure can be represented as follows:

  • Phenylethylidene Group : This part contributes to the compound's reactivity and biological interactions.
  • Amino Group : Imparts potential for hydrogen bonding and interaction with biological targets.
  • Tert-butoxy Group : Provides steric hindrance, which may influence the compound's biological activity.

Synthesis

The synthesis typically involves the condensation of 1-amino-2-phenylethanone with tert-butyl carbazate in the presence of solvents such as ethanol or methanol, often using acetic acid as a catalyst. The reaction is conducted under reflux conditions to ensure complete conversion, followed by purification methods like recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may function through several mechanisms, such as:

  • Enzyme Inhibition : It has been studied for its potential role as an inhibitor of histone demethylases, which are involved in epigenetic regulation .
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may be relevant in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

  • Histone Demethylase Inhibition :
    • A study reported that substituted analogs of this compound showed significant inhibition of histone demethylases, indicating potential applications in cancer therapy .
  • Antimicrobial Activity :
    • Research has indicated that derivatives of this compound possess antimicrobial properties against various pathogens, suggesting its utility in developing new antibacterial agents.
  • Antioxidant Properties :
    • In vitro assays demonstrated that the compound exhibits antioxidant activity comparable to established antioxidants, highlighting its potential in protecting cells from oxidative damage.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Histone Demethylase InhibitionSignificant inhibition observed
Antimicrobial ActivityEffective against multiple pathogens
Antioxidant ActivityComparable to established antioxidants

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